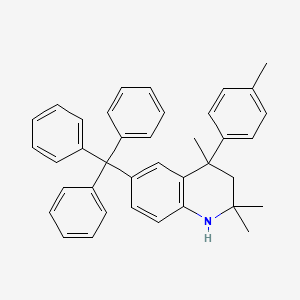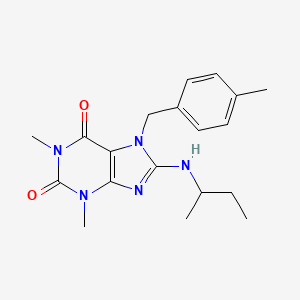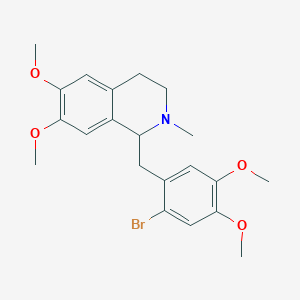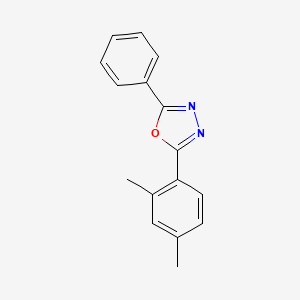
2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline is a complex organic compound with the molecular formula C38H37N and a molecular weight of 507.725 g/mol . This compound is part of the quinoline family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline involves several steps and specific reaction conditions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. Industrial production methods often involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Análisis De Reacciones Químicas
2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
When compared to other similar compounds, 2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline stands out due to its unique structural features and diverse applications. Similar compounds include:
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- 2,2,4-Trimethyl-6-trityl-1,2,3,4-tetrahydroquinoline
- P-Tolyl-(2,2,4-trimethyl-6-trityl-2H-quinolin-1-yl)-methanone
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C38H37N |
|---|---|
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-4-(4-methylphenyl)-6-trityl-1,3-dihydroquinoline |
InChI |
InChI=1S/C38H37N/c1-28-20-22-29(23-21-28)37(4)27-36(2,3)39-35-25-24-33(26-34(35)37)38(30-14-8-5-9-15-30,31-16-10-6-11-17-31)32-18-12-7-13-19-32/h5-26,39H,27H2,1-4H3 |
Clave InChI |
HXIYIGCGBZQXHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CC(NC3=C2C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2E)-7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966721.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11966728.png)
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11966735.png)

![Dibenzyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966742.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11966758.png)



![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)

